

(S)-(+)-Ibuprofen-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



Technical Guide: (S)-(+)-Ibuprofen-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-(+)-Ibuprofen-d3**, a deuterated analog of the active enantiomer of ibuprofen. This document details its fundamental properties, analytical methodologies, and its primary mechanism of action.

Core Compound Data

(S)-(+)-Ibuprofen-d3, the S-enantiomer of ibuprofen in which three hydrogen atoms on the methyl group of the propionic acid side chain have been replaced by deuterium, is a valuable tool in pharmacokinetic and metabolic studies. Its key identifiers and physicochemical properties are summarized below.

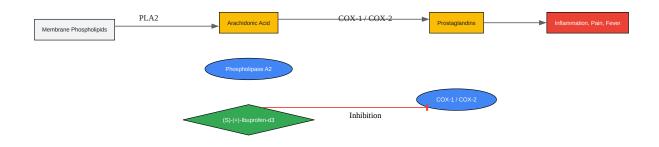
Property	Value
CAS Number	1329643-44-8
Molecular Formula	C13H15D3O2
Molecular Weight	209.31 g/mol

Mechanism of Action: Cyclooxygenase Inhibition



The primary pharmacological effect of (S)-(+)-Ibuprofen, and by extension its deuterated form, is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, (S)-(+)-Ibuprofen prevents the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The S-enantiomer is significantly more potent in this inhibitory action than the R-enantiomer.

The signaling pathway for prostaglandin synthesis and its inhibition by (S)-(+)-Ibuprofen is illustrated in the following diagram.



Click to download full resolution via product page

Caption: Inhibition of the Prostaglandin Synthesis Pathway by (S)-(+)-Ibuprofen-d3.

Experimental Protocols Chiral Separation of Ibuprofen Enantiomers by HPLC

The accurate quantification of (S)-(+)-Ibuprofen and its R-enantiomer is crucial for pharmacokinetic and metabolic studies. A common method for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Objective: To separate and quantify the enantiomers of ibuprofen in a given sample.

Materials and Instrumentation:

- HPLC system with UV detector
- Chiral stationary phase column (e.g., cellulose or amylose-based)



- Mobile phase: A mixture of n-hexane, ethanol, and acetic acid (ratio can be optimized, e.g., 90:10:0.1 v/v/v)
- Ibuprofen standard solutions (racemic and individual enantiomers)
- Sample containing ibuprofen enantiomers

Procedure:

- Preparation of Mobile Phase: Prepare the mobile phase by mixing the organic solvents and acid in the desired ratio. Degas the mobile phase before use.
- System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector.
- Standard Injection: Inject a known concentration of racemic ibuprofen standard to determine the retention times and resolution of the two enantiomers.
- Sample Injection: Inject the sample solution into the HPLC system.
- Data Acquisition: Record the chromatogram and integrate the peak areas for each enantiomer. The detection wavelength is typically set at 220 nm.
- Quantification: Calculate the concentration of each enantiomer in the sample by comparing their peak areas to those of the standard solutions.

In Vitro COX Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of **(S)-(+)-lbuprofen-d3** on COX-1 and COX-2 enzymes.

Objective: To determine the IC₅₀ value of **(S)-(+)-Ibuprofen-d3** for COX-1 and COX-2.

Materials:

- Purified COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)



- (S)-(+)-lbuprofen-d3 test solutions at various concentrations
- Assay buffer (e.g., Tris-HCl buffer)
- Detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production)
- Microplate reader

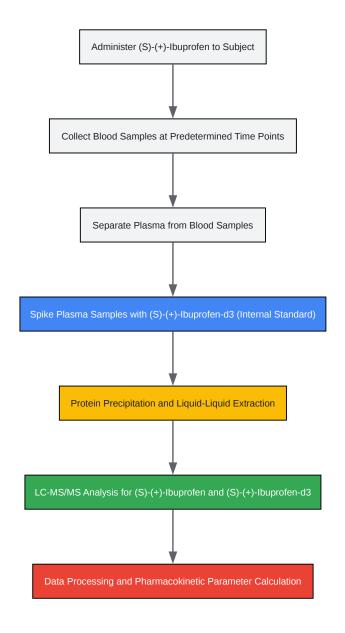
Procedure:

- Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.
- Incubation: In a microplate, add the COX enzyme, assay buffer, and different concentrations
 of (S)-(+)-Ibuprofen-d3. Include control wells with no inhibitor and blank wells with no
 enzyme.
- Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
- Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a stopping reagent (e.g., a strong acid).
- Detection: Measure the amount of prostaglandin produced using a suitable detection method.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing **(S)-(+)-Ibuprofen-d3** as an internal standard for the analysis of (S)-(+)-Ibuprofen in biological samples.





Click to download full resolution via product page

Caption: Workflow for a Pharmacokinetic Study Using (S)-(+)-Ibuprofen-d3.

 To cite this document: BenchChem. [(S)-(+)-Ibuprofen-d3 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1507591#s-ibuprofen-d3-cas-number-and-molecular-weight]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com